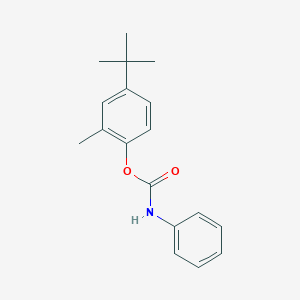![molecular formula C21H14Cl2N2O2 B4965186 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, also known as DBZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptors. By inhibiting gamma-secretase, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide prevents the cleavage of APP and Notch receptors, leading to a decrease in the production of beta-amyloid and the activation of Notch signaling pathways.
Biochemical and Physiological Effects
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the modulation of immune responses, and the regulation of neuronal development and function. N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has also been shown to have an impact on lipid metabolism and glucose homeostasis.
実験室実験の利点と制限
One of the major advantages of using N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in lab experiments is its specificity for gamma-secretase, which allows for the selective inhibition of this enzyme without affecting other pathways. However, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the identification of new targets for N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, and the optimization of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide for use in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide and its potential applications in various fields.
合成法
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Ullmann coupling. The most commonly used method for synthesizing N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is the Suzuki coupling method, which involves the reaction of 2-chloro-4,6-dichlorobenzene with 2-aminophenol in the presence of a palladium catalyst.
科学的研究の応用
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurobiology, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been found to play a role in the development and function of the nervous system, making it a potential target for the treatment of neurological disorders. In immunology, N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-2-4-13(5-3-12)20(26)24-15-7-9-19-18(11-15)25-21(27-19)16-8-6-14(22)10-17(16)23/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRDJUUQTNZINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)